



High-Throughput Analysis of Progesterone Using Progesterone-¹³C₂ by LC-MS/MS

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Compound of Interest		
Compound Name:	Progesterone-13c2	
Cat. No.:	B15141739	Get Quote

Application Note

Introduction

Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] Accurate and high-throughput quantification of progesterone in biological matrices is essential for clinical diagnostics, reproductive health monitoring, and pharmaceutical research. Traditional immunoassays for progesterone can suffer from a lack of specificity due to cross-reactivity with other steroids.[2][3] In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity.[2][4] The use of a stable isotope-labeled internal standard, such as Progesterone-13C2, ensures the highest accuracy and precision by correcting for matrix effects and variations in sample processing.[3][5] This document provides a detailed protocol for the high-throughput analysis of progesterone in human serum/plasma using LC-MS/MS with Progesterone-13C2 as an internal standard.

Principle

This method utilizes the stable isotope dilution technique coupled with LC-MS/MS. A known amount of Progesterone-¹³C₂ is spiked into the biological sample, serving as an internal standard. Both the endogenous progesterone and the labeled internal standard are coextracted, chromatographically separated, and detected by a tandem mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte to the internal



standard, which is then plotted against a calibration curve prepared with known concentrations of progesterone.

Experimental Workflow



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Fig 1. High-throughput progesterone analysis workflow.

Protocols Materials and Reagents

- Progesterone certified reference standard
- Progesterone-¹³C₂ internal standard (IS)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Human serum/plasma (blank and study samples)
- 96-well collection plates

Standard and Quality Control (QC) Preparation

- Primary Stock Solutions: Prepare individual stock solutions of progesterone and Progesterone-¹³C₂ in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions of progesterone by serial dilution of the primary stock with 50:50 (v/v) methanol:water.



- Internal Standard Working Solution: Prepare a working solution of Progesterone-13C2 at an appropriate concentration (e.g., 100 ng/mL) in methanol.
- Calibration Curve Standards and QCs: Spike the appropriate volume of the working standard solutions into blank human serum/plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

- Aliquot 100 μL of standards, QCs, or study samples into a 96-well plate.
- Add 20 μL of the Progesterone-¹³C₂ internal standard working solution to all wells except for the blank samples.
- Add 300 μL of acetonitrile to each well to precipitate proteins.
- Vortex the plate for 2 minutes.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer the supernatant to a new 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase starting composition (e.g., 50:50 v/v methanol:water).
- Seal the plate and vortex for 1 minute before placing it in the autosampler.

LC-MS/MS Conditions

Liquid Chromatography:



Parameter	Recommended Condition	
LC System	High-performance liquid chromatography (HPLC) system	
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μm)	
Mobile Phase A	Water with 0.1% formic acid	
Mobile Phase B	Methanol with 0.1% formic acid	
Flow Rate	0.4 mL/min	
Injection Volume	10 μL	
Column Temperature	40°C	
Gradient	Linear gradient from 50% to 95% B over 3 minutes	

Mass Spectrometry:

Parameter	Recommended Condition
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
Progesterone Transition	m/z 315.3 \rightarrow 97.1 (Quantifier), 315.3 \rightarrow 109.1 (Qualifier)
Progesterone-13C2 Transition	m/z 317.3 \rightarrow 97.1 or similar appropriate transition

Note: The specific m/z transitions for Progesterone-¹³C₂ will depend on the number and position of the ¹³C labels. The transitions provided for progesterone are examples and may vary slightly between instruments.

Method Validation Summary



The following tables summarize typical quantitative performance data for the high-throughput analysis of progesterone using a stable isotope-labeled internal standard.

Table 1: Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)
Progesterone	0.1 - 200	0.1	> 0.995

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
Low	0.3	< 10%	± 15%	< 15%	± 15%
Medium	10	< 10%	± 15%	< 15%	± 15%
High	150	< 10%	± 15%	< 15%	± 15%

The data presented are representative values from published literature and should be established for each specific laboratory and application.[4][6]

Data Analysis

- Peak Integration: Integrate the chromatographic peaks for both progesterone and Progesterone-¹³C₂ using the instrument's software.
- Ratio Calculation: Calculate the peak area ratio of progesterone to Progesterone-¹³C₂ for all standards, QCs, and samples.
- Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.



 Quantification: Determine the concentration of progesterone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method using Progesterone-¹³C₂ as an internal standard provides a robust, specific, and high-throughput solution for the quantitative analysis of progesterone in biological matrices. This methodology is well-suited for clinical research and drug development applications where accurate and reliable hormone level determination is critical. The use of a 96-well plate format for sample preparation significantly enhances throughput, making it ideal for large-scale studies.

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